3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol): is an organic compound with the molecular formula C19H20BrIO2 and a molecular weight of 487.169 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a fluorene core, which is further substituted with propan-1-ol groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) typically involves multi-step organic reactions. One common approach starts with the bromination and iodination of fluorene derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine or iodine atoms, potentially replacing them with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers. Its unique structure allows for the creation of complex molecular architectures .
Biology and Medicine: In biological research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, 3,3’-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) is used in the production of advanced materials, including optoelectronic devices and high-performance polymers .
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In chemical reactions, the presence of bromine and iodine atoms facilitates various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparison with Similar Compounds
- 2-Bromo-7-iodo-9H-fluoren-9-one
- 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
- 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene
Uniqueness: The uniqueness of 3,3’-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) lies in its dual halogenation and the presence of propan-1-ol groups, which provide distinct reactivity and functionalization opportunities compared to its analogs .
Properties
IUPAC Name |
3-[2-bromo-9-(3-hydroxypropyl)-7-iodofluoren-9-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPZLWNCKPDFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.